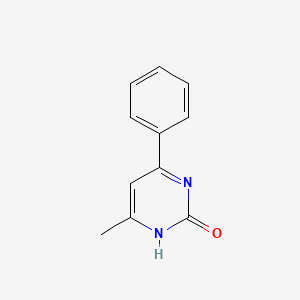

6-Methyl-4-phenyl-1H-pyrimidin-2-one

Description

Contextual Significance of Pyrimidinone Derivatives in Contemporary Chemical Research

Pyrimidinone derivatives, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in modern chemical and pharmaceutical research. researchgate.net Their structural framework is a key component in a wide array of biologically active molecules, including antiviral, antihypertensive, and anticancer agents. researchgate.netmdpi.com The versatility of the pyrimidine (B1678525) ring allows for extensive functionalization, enabling the synthesis of large libraries of compounds for screening and development. mdpi.com This adaptability has made pyrimidinones (B12756618) a privileged scaffold in medicinal chemistry, driving continuous efforts to explore their synthetic pathways and therapeutic potential. researchgate.netnih.gov The pyrimidine nucleus is also integral to the structure of nucleobases like cytosine, thymine, and uracil, fundamental components of DNA and RNA. wikipedia.org

Historical Perspective on the Discovery and Initial Synthesis of 6-Methyl-4-phenyl-1H-pyrimidin-2-one Analogues

The synthesis of dihydropyrimidin-2(1H)-ones, the class of compounds to which this compound belongs, is most famously associated with the Biginelli reaction, first reported by the Italian chemist Pietro Biginelli in 1891. wikipedia.orgbeilstein-journals.org This one-pot, three-component reaction involves the acid-catalyzed condensation of an aryl aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgorganic-chemistry.org The classical Biginelli reaction often suffered from low to moderate yields, particularly when using substituted aromatic aldehydes. researchgate.net This limitation spurred the development of numerous improved and modified procedures over the last few decades, including the use of various catalysts, microwave irradiation, and solvent-free conditions to enhance reaction efficiency and yields. ichem.mdresearchgate.net

Structural Elucidation and Core Features of the 1H-Pyrimidin-2-one Nucleus

The core of this compound is the 1H-pyrimidin-2-one nucleus. This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 2. wikipedia.orgstenutz.eunist.gov The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the second ring nitrogen) allows for the formation of diverse intermolecular interactions, which is crucial for its biological activity and material properties. lookchem.comrsc.org The aromaticity of the pyrimidine ring is influenced by the exocyclic oxygen atom, and the compound can exist in tautomeric forms, namely the -one (lactam) and -ol (lactim) forms. The 2-pyrimidone form is generally the more stable tautomer. nih.gov The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, influences its reactivity, making certain positions susceptible to nucleophilic attack. wikipedia.org

| Property | Value |

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.213 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Complexity | 298 |

| LogP | 1.74530 |

| Chemical properties of this compound. lookchem.com |

Overview of Research Trajectories for this compound and its Functionalized Congeners

Research concerning this compound and its derivatives has followed several key trajectories. A significant area of focus has been the optimization of its synthesis, primarily through variations of the Biginelli reaction, to achieve higher yields and more environmentally friendly processes. ichem.md Another major research avenue is the functionalization of the core pyrimidinone scaffold. Scientists have explored introducing a wide variety of substituents at different positions of the ring to modulate the compound's electronic properties and biological activity. rsc.orgnih.gov For instance, the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives has been a subject of interest for their potential as phosphodiesterase-5 inhibitors. nih.gov Furthermore, the incorporation of the ureidopyrimidone (B8570159) moiety, a self-complementary quadruple hydrogen-bonding unit, into polymers has been investigated to create materials with unique properties like shape memory. rsc.org

Scope and Objectives of Academic Investigations on the Compound

Academic investigations into this compound and its analogs are driven by a desire to understand the fundamental relationships between their structure and properties. Key objectives include the development of novel and efficient synthetic methodologies, the exploration of their chemical reactivity, and the evaluation of their potential in various applications, particularly in medicinal chemistry and materials science. nih.govnih.gov Researchers aim to create libraries of diverse pyrimidinone derivatives to screen for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.com Molecular modeling and quantitative structure-activity relationship (QSAR) studies are often employed to rationally design new compounds with enhanced potency and selectivity for specific biological targets. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-phenyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXPGAJYYBYTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283508 | |

| Record name | NSC31899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-47-4 | |

| Record name | NSC31899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 4 Phenyl 1h Pyrimidin 2 One and Its Key Derivatives

Classical and Green Chemistry Approaches to Pyrimidinone Ring Formation

The formation of the pyrimidinone ring system can be achieved through various synthetic protocols, ranging from historical name reactions to modern, environmentally benign methods.

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot cyclocondensation reaction that has become a fundamental method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org The classical version of this reaction involves the acid-catalyzed condensation of an aromatic aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgresearchgate.nettaylorandfrancis.com This three-component reaction provides direct access to the DHPM scaffold, which is the immediate precursor to the target compound, 6-Methyl-4-phenyl-1H-pyrimidin-2-one, requiring a subsequent oxidation/aromatization step.

The mechanism of the Biginelli reaction has been a subject of discussion, with several pathways proposed over the years. researchgate.netillinois.edu The currently most widely accepted mechanism, proposed by C. Oliver Kappe, begins with the acid-catalyzed reaction between the aldehyde and urea to form a highly reactive N-acyliminium ion intermediate. researchgate.neteurekaselect.com This electrophilic species then reacts with the enol form of the β-ketoester. Subsequent cyclization via intramolecular attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product. wikipedia.orgresearchgate.net This pathway is favored over earlier proposals, such as one suggesting an initial Knoevenagel condensation between the aldehyde and the β-ketoester. wikipedia.orgrsc.org

Table 1: Mechanistic Proposals for the Biginelli Reaction

| Proposed Mechanism | Key First Step | Key Intermediate | Supporting Evidence |

|---|---|---|---|

| Kappe Mechanism (Acyliminium) | Aldehyde + Urea | N-Acyliminium Ion | Isolation of reaction intermediates under specific conditions confirms this pathway. illinois.edu |

| Sweet/Fissekis Mechanism | Aldehyde + β-Ketoester (Aldol Condensation) | Carbenium Ion | Based on kinetic data suggesting the aldol (B89426) condensation is the rate-limiting step. wikipedia.org |

| Folkers/Johnson Pathway | β-Ketoester + Urea | Ethyl β-carbamidocrotonate | Based on testing reactivity of pre-formed intermediates. illinois.edu |

The Biginelli reaction is a prime example of a multi-component reaction (MCR), a class of reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. taylorandfrancis.comeurekaselect.comrsc.org The power of MCRs in generating chemical diversity is evident in the synthesis of analogues of this compound. By systematically varying each of the three core components, a vast library of structurally diverse pyrimidinones (B12756618) can be synthesized. eurekaselect.combiomedres.us

Common variations include:

The Aldehyde Component : A wide array of substituted aromatic and heteroaromatic aldehydes can be used in place of benzaldehyde (B42025) to introduce different functional groups at the 4-position of the pyrimidinone ring. researchgate.net

The Active Methylene Component : While ethyl acetoacetate (B1235776) is classic, other β-dicarbonyl compounds, such as acetylacetone (B45752) or β-ketophosphonates, can be employed to alter the substituents at the 5- and 6-positions. researchgate.net

The Urea Component : Thiourea is frequently used as a substitute for urea, leading to the formation of the corresponding 2-thioxo-dihydropyrimidinones. taylorandfrancis.comresearchgate.net Substituted ureas can also be used to introduce functionality at the N-1 position.

These MCRs are often catalyzed by Lewis or Brønsted acids. wikipedia.orgtaylorandfrancis.com The development of novel MCRs continues to expand the synthetic toolbox for creating functionalized pyrimidinone derivatives. researchgate.netresearchgate.netnih.gov

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly and efficient synthetic protocols. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. When applied to the Biginelli reaction, microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes while often increasing product yields. researchgate.netjocpr.com Many of these protocols are performed under solvent-free conditions, further enhancing their green credentials by reducing waste. jocpr.comresearchgate.net

Furthermore, catalyst-free versions of the Biginelli reaction and related MCRs have been successfully developed. rsc.orgnih.gov These reactions can be promoted by microwave irradiation in a green solvent like water or ethanol, or sometimes simply by heating the neat reactants. nih.govorganic-chemistry.org Eliminating the need for a catalyst simplifies the reaction setup and product purification, reduces cost, and avoids the use of potentially toxic or expensive reagents. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Synthetic Protocols for a Classical Biginelli Reaction

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | HCl | Ethanol | 4 hours | ~60% | taylorandfrancis.com |

| Microwave Irradiation | PTSA | None (Solvent-free) | 3-5 minutes | >90% | jocpr.com |

| Microwave Irradiation | None | Water | 3-6 minutes | 78-94% | nih.gov |

| Grinding Method | NH2SO3H | None (Solvent-free) | 10-15 minutes | ~95% | researchgate.net |

Functionalization and Derivatization Strategies at Key Positions

Once the core pyrimidinone ring is synthesized, it can be subjected to various chemical transformations to introduce new functional groups and create a diverse range of derivatives.

The pyrimidinone ring possesses several sites amenable to substitution, allowing for extensive derivatization. The nitrogen atoms and the C-5 position are common targets for modification. For instance, the displacement of a chloro group at the 4-position of a pyrimidine (B1678525) ring by various nucleophiles like amines is a well-established strategy for creating analogues. nih.gov Similarly, the synthesis of 4,6-disubstituted pyrimidin-2-amines can be achieved by reacting chalcone (B49325) derivatives with guanidine (B92328) hydrochloride. researchgate.net

In related heterocyclic systems like quinolinones, chloro-substituents are readily displaced by nucleophiles such as thiols, hydrazines, and amines, demonstrating a versatile route for functionalization that is applicable to the pyrimidinone core. mdpi.com Buchwald-Hartwig amination has also been employed to attach amino fragments to chlorophenyl-substituted pyrimidines, showcasing a modern cross-coupling approach to C-N bond formation. nih.gov The synthesis of 1,4-disubstituted 2(1H)-pyrimidinones has been achieved via copper(I)-catalyzed reactions, highlighting the utility of transition metal catalysis in modifying the core structure. nih.gov

The substituents at the C-4 (phenyl) and C-6 (methyl) positions provide additional handles for chemical modification, although derivatization at these sites is often achieved by using functionalized starting materials in the initial ring-forming reaction.

For the phenyl group, introducing substituents is most commonly accomplished by using a substituted benzaldehyde in the Biginelli reaction. researchgate.netresearchgate.net This allows for the incorporation of a wide variety of electronic and steric diversity. For the methyl group, modifications are less common post-synthesis. However, strategies exist for creating analogues with different groups at the C-6 position. For example, using ethyl 2-methylacetoacetate (B1246266) or ethyl 2-fluoroacetoacetate instead of ethyl acetoacetate in the initial condensation leads to final products with an additional methyl or fluoro group at the C-5 position and the original methyl at C-6. nih.gov More complex side chains can also be introduced; for instance, condensation with β-oxoesters bearing methoxy-phenyl groups can lead to derivatives with modified C-6 substituents. researchgate.net

Synthesis of Chalcone Analogues via Claisen–Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of chalcones (α,β-unsaturated ketones), which are valuable intermediates for various heterocyclic compounds, including pyrimidines. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks an α-hydrogen. researchgate.netclockss.org

While direct Claisen-Schmidt condensation on a pre-formed this compound is not the typical route, the synthesis of its chalcone analogues relies on using chalcones as the key precursors. In this approach, a suitable acetophenone (B1666503) is first condensed with a substituted benzaldehyde to form a chalcone. This chalcone then serves as the three-carbon backbone for the subsequent cyclization with urea or a urea equivalent to construct the pyrimidinone ring. nih.govacs.orgresearchgate.net

The general synthesis is a two-step process:

Chalcone Formation : An appropriately substituted acetophenone reacts with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. sigmaaldrich.comwikipedia.org

Pyrimidinone Cyclization : The resulting chalcone is then reacted with urea under basic conditions (e.g., ethanolic KOH) to yield the target 4,6-diarylpyrimidin-2(1H)-one derivative. acs.org This cyclocondensation reaction builds the heterocyclic ring around the chalcone's α,β-unsaturated system.

A key starting material for synthesizing the title compound itself is benzalacetone (4-phenylbut-3-en-2-one), formed from the Claisen-Schmidt condensation of benzaldehyde and acetone. This intermediate can then be elaborated to form the pyrimidinone ring. For more complex analogues, a common strategy involves first synthesizing a chalcone with the desired substitution pattern and then using it as a synthon to build the pyrimidine ring. nih.gov

| Chalcone Precursor | Reagent 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenylprop-2-en-1-one | Urea | KOH, Ethanol, Reflux | 4,6-Diphenyl-1H-pyrimidin-2-one | Good | acs.org |

| 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Urea | KOH, Ethanol, Reflux | 6-(4-Methoxyphenyl)-4-phenyl-1H-pyrimidin-2-one | 73% | nih.gov |

| 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | Urea | KOH, Ethanol, Reflux | 4-Phenyl-6-(4-nitrophenyl)-1H-pyrimidin-2-one | 76% | nih.gov |

Formation of Thio- and Selenopyrimidinone Derivatives

The conversion of the carbonyl oxygen of the pyrimidinone ring to heavier chalcogens like sulfur or selenium yields thio- and selenopyrimidinone derivatives, which are of significant interest for their modified chemical properties and biological activities.

Thionation: The most common method for converting the C2-carbonyl group to a thiocarbonyl (C=S) is through the use of thionating agents. Lawesson's reagent (LR) and phosphorus pentasulfide (P₂S₅) are the most effective and widely used reagents for this transformation. chemicalbook.compensoft.net The reaction typically involves heating the pyrimidinone with the thionating agent in an anhydrous, high-boiling solvent such as toluene, dioxane, or pyridine (B92270). pensoft.netnih.gov Lawesson's reagent is often preferred due to its milder reaction conditions and higher solubility in organic solvents compared to P₂S₅. ias.ac.in The thionation of this compound would thus yield 6-methyl-4-phenyl-1H-pyrimidine-2-thione. Studies on related pyrimidinone systems have shown that this conversion can be achieved in good to excellent yields. chemicalbook.com

Selenation: The synthesis of selenopyrimidinones (containing a C=Se group) is significantly less common and more challenging than thionation. The selenium analogues of thionating agents, such as Woollins' reagent, can be used for the direct conversion of a carbonyl to a selenocarbonyl, although their application is often limited by their reactivity and the instability of the resulting products.

Alternatively, selenium reagents like selenium dioxide (SeO₂) are known to participate in the chemistry of carbonyl compounds, though typically not through direct selenation of the C=O bond. For instance, the Riley oxidation uses SeO₂ to oxidize the α-methylene group adjacent to a carbonyl to produce a 1,2-dicarbonyl compound. orgsyn.org In other contexts, SeO₂ reacts with semicarbazones to yield 1,2,3-selenadiazoles, demonstrating its role in forming selenium-containing heterocycles. organic-chemistry.org While a direct, high-yielding method for the synthesis of 6-methyl-4-phenyl-2-selenoxo-1H-pyrimidin-2-one is not well-documented, the use of specialized selenating agents under carefully controlled conditions represents a potential, albeit challenging, synthetic route.

| Substrate | Thionating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Quinazolin-4-one derivative | Lawesson's Reagent | Toluene | Reflux | Quinazoline-4-thione derivative | Not specified | nih.gov |

| Pyrrolo[2,3-d]pyrimidinone derivative | Lawesson's Reagent | Dioxane | Reflux | Pyrrolo[2,3-d]pyrimidinthione derivative | 88% | chemicalbook.com |

| Furo[2,3-d]pyrimidinone derivative | P₂S₅ | Dioxane | Reflux | Furo[2,3-d]pyrimidinthione derivative | 18-74% | chemicalbook.com |

Synthesis of Hydrazide and Thiosemicarbazide (B42300) Conjugates

The synthesis of hydrazide and thiosemicarbazide conjugates of this compound provides a pathway to novel derivatives with potential for further functionalization or biological activity. This is a multi-step process that typically begins with the introduction of a carboxylic acid functional group onto the pyrimidinone scaffold.

The most common position for this functionalization is C5. The synthesis starts with a Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea. acs.org By using a β-ketoester, a carboxylate group is installed at the C5 position of the resulting dihydropyrimidinone ring. nih.govnih.gov The dihydropyrimidinone can then be oxidized to the aromatic pyrimidinone.

The synthetic sequence is as follows:

Synthesis of the Carboxylate Precursor : Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via the Biginelli reaction. nih.govpensoft.net

Aromatization (Optional but common) : The dihydropyrimidine (B8664642) ring is oxidized to the corresponding pyrimidine.

Hydrazide Formation : The resulting ethyl ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically under reflux in a solvent like ethanol, to form the corresponding carboxylic acid hydrazide. researchgate.net

Thiosemicarbazide Synthesis : The hydrazide is then treated with an appropriate aryl or alkyl isothiocyanate (R-N=C=S) in a suitable solvent. This reaction leads to the formation of the N-substituted thiosemicarbazide conjugate. researchgate.net

This modular approach allows for the introduction of a wide variety of substituents on the terminal nitrogen of the thiosemicarbazide moiety, enabling the creation of a library of diverse conjugates.

Click Chemistry Approaches for Triazole-Fused Pyrimidinones

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including triazole-fused or triazole-linked heterocycles. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linker by covalently joining a terminal alkyne and an azide (B81097).

To apply this methodology to this compound, the pyrimidinone core must first be functionalized with either a terminal alkyne or an azide group. A common strategy involves N-alkylation of the pyrimidinone ring with a propargyl halide (e.g., propargyl bromide) to introduce a terminal alkyne.

The general synthetic pathway involves:

Functionalization of Pyrimidinone : N-propargylation of the pyrimidinone scaffold is achieved by reacting it with propargyl bromide in the presence of a base (e.g., K₂CO₃) to install the terminal alkyne handle.

CuAAC Reaction : The resulting N-propargyl pyrimidinone is then reacted with a suitable organic azide (R-N₃) in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt (like CuSO₄ or Cu(OAc)₂) and a reducing agent (like sodium ascorbate). This one-pot, three-component reaction efficiently links the pyrimidinone to another molecule via a stable triazole ring.

This approach offers high yields, mild reaction conditions, and exceptional functional group tolerance, making it a highly versatile method for creating complex pyrimidinone-triazole conjugates.

| Alkyne Precursor | Azide Source | Benzyl Halide | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| N-1-propargyluracil | Sodium Azide | Benzyl bromide | Cu(OAc)₂·H₂O | 85% | |

| N-1-propargylthymine | Sodium Azide | 4-Fluorobenzyl chloride | Cu(OAc)₂·H₂O | 81% | |

| 4-propargyl-pyrimidine | Aryl azide | Not Applicable | CuI immobilized on Mg-Al-LDH | High |

Stereoselective Synthesis of Chiral this compound Derivatives

The parent compound, this compound, is achiral. However, its reduced form, 3,4-dihydropyrimidin-2(1H)-one (DHPM), contains a stereocenter at the C4 position. The stereoselective synthesis of these chiral DHPMs is of great importance, as the biological activity of enantiomers can differ significantly.

Two primary strategies have been developed for this purpose:

Asymmetric Biginelli Reaction : This approach modifies the classical Biginelli reaction by using a chiral catalyst to induce enantioselectivity during the cyclocondensation. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven to be highly effective catalysts. These catalysts can activate the reactants and control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess. Reactions catalyzed by chiral phosphoric acids have been reported to achieve high yields (up to 86%) and excellent enantioselectivities (up to 97% ee).

Enantioselective Reduction of Pyrimidinones : This method involves the asymmetric reduction of the C4=C5 double bond of a pre-formed this compound. This transformation can be achieved using a chiral catalyst system, such as a chiral phosphoric acid in combination with a Hantzsch ester as the hydride source. This catalytic transfer hydrogenation effectively dearomatizes the pyrimidine ring, creating the C4 stereocenter with high enantiocontrol (up to 99% ee).

Another approach involves using chiral starting materials, where a chiral aldehyde or β-ketoester derivative is used in the Biginelli reaction, transferring its chirality to the final product.

| Reaction Type | Catalyst/Chiral Source | Key Reactants | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | Chiral Phosphoric Acid / Hantzsch Ester | Pyrimidin-2-one | Excellent | Up to 99% | |

| Asymmetric Biginelli Reaction | Chiral Phosphoric Acid (H₈-BINO-based) | Aldehyde, Urea, β-ketoester | 40-86% | 88-97% | |

| Asymmetric Biginelli Reaction | Chiral Imidodiphosphoric Acid | Aldehyde, Thiourea, 1,3-cyclohexanedione | High | Up to 99% | |

| Biginelli Reaction | Chiral Aldehyde (Myrtenal) | Myrtenal, Ethyl acetoacetate, Urea | 45% | Stereoselective |

Reaction Mechanism Elucidation for Novel Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanism of the Biginelli Reaction: The synthesis of the dihydropyrimidinone core of the title compound is classically achieved via the Biginelli reaction. Although debated, the most widely accepted mechanism under acidic catalysis proceeds through an imine mechanism. organic-chemistry.orgacs.org

Iminium Ion Formation : The reaction begins with the acid-catalyzed condensation between the aldehyde (e.g., benzaldehyde) and urea. This forms an N-acyliminium ion intermediate, which is a highly reactive electrophile.

Nucleophilic Addition : The enol form of the β-ketoester (ethyl acetoacetate) attacks the electrophilic carbon of the N-acyliminium ion.

Cyclization and Dehydration : The final step involves an intramolecular nucleophilic attack of the terminal amine of the urea moiety onto the ketone's carbonyl carbon, followed by dehydration to form the stable 3,4-dihydropyrimidin-2(1H)-one ring. acs.org

Mechanism of Thionation with Lawesson's Reagent: The conversion of the C2-carbonyl to a thiocarbonyl using Lawesson's reagent (LR) also follows a well-studied pathway. nih.gov

Dissociation of LR : In solution, the dimeric Lawesson's reagent is in equilibrium with its more reactive monomeric dithiophosphine ylide. ias.ac.in

Formation of Thiaoxaphosphetane : The carbonyl oxygen of the pyrimidinone attacks the electrophilic phosphorus atom of the monomeric LR, while the carbonyl carbon is attacked by the sulfur atom. This forms a four-membered ring intermediate known as a thiaoxaphosphetane.

Cycloreversion : This intermediate is unstable and undergoes a retro-[2+2] cycloaddition (a Wittig-like cycloreversion). The driving force for this step is the formation of a very stable P=O bond, which leads to the release of the thiocarbonyl product and a phosphorus-containing byproduct. nih.govias.ac.in

Advanced Spectroscopic and Crystallographic Characterization of 6 Methyl 4 Phenyl 1h Pyrimidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. ipb.pt Through a series of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework and proton environments can be assembled.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. hw.ac.uk For 6-Methyl-4-phenyl-1H-pyrimidin-2-one, the spectrum displays distinct signals corresponding to the methyl, phenyl, and pyrimidine (B1678525) ring protons, as well as a characteristic signal for the exchangeable N-H proton.

The protons of the methyl group (C6-CH₃) typically appear as a sharp singlet in the upfield region of the spectrum. The vinylic proton at the C5 position of the pyrimidine ring also gives rise to a singlet. The protons of the phenyl group at the C4 position usually appear as a complex multiplet in the aromatic region of the spectrum.

A key feature is the signal for the N1-H proton, which is an exchangeable proton. acdlabs.com Its chemical shift can vary significantly depending on factors like solvent, concentration, and temperature. acdlabs.com This signal often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, wherein the signal disappears from the spectrum. acdlabs.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (at C6) | 2.0 - 2.5 | Singlet (s) | Integral corresponds to 3 protons. |

| -CH= (at C5) | 6.0 - 6.5 | Singlet (s) | Integral corresponds to 1 proton. |

| Aromatic-H (Phenyl at C4) | 7.2 - 7.8 | Multiplet (m) | Integral corresponds to 5 protons. |

| N-H (at N1) | 10.0 - 13.0 | Broad Singlet (br s) | Exchangeable with D₂O; chemical shift is highly variable. hw.ac.ukacdlabs.com |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for the identification of all carbon environments. libretexts.org

The spectrum will show signals for the methyl carbon, the sp² carbons of the pyrimidine and phenyl rings, and the downfield signal of the carbonyl carbon (C2). The chemical shift of a carbon nucleus is influenced by its hybridization and the electronegativity of nearby atoms. libretexts.org Consequently, the C=O carbon resonates at the lowest field, followed by the other sp² hybridized carbons of the aromatic and heteroaromatic rings.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₃ (at C6) | 20 - 25 | Aliphatic carbon signal. |

| C5 | 100 - 110 | Vinylic carbon of the pyrimidine ring. |

| Aromatic-C (Phenyl) | 125 - 135 | Multiple signals for the phenyl ring carbons. |

| C4, C6 | 150 - 165 | Pyrimidine ring carbons attached to phenyl and methyl groups. |

| C2 (C=O) | 165 - 175 | Carbonyl carbon signal, typically downfield. |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. ox.ac.uk For this compound, COSY spectra would primarily show correlations between the adjacent protons within the phenyl ring, helping to resolve their individual assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). ox.ac.uk It is used to definitively assign the carbon signals for all protonated carbons, such as the methyl carbon, the C5 carbon, and the carbons of the phenyl ring, by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). ipb.pt HMBC is vital for piecing together the molecular structure. Key correlations would include:

The methyl protons (C6-CH₃) showing a correlation to the C6 and C5 carbons of the pyrimidine ring.

The C5-H proton showing correlations to the C4 and C6 carbons.

The phenyl protons showing correlations to the C4 carbon of the pyrimidine ring, confirming the connection point between the two rings.

The exchangeable N1-H proton showing correlations to the C2 and C6 carbons, confirming the pyrimidinone ring structure. ipb.pt

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Determination

Infrared (IR) Spectroscopy identifies functional groups based on their characteristic vibrational frequencies. msu.edu The IR spectrum of this compound exhibits several key absorption bands. A strong, sharp absorption in the range of 1650-1700 cm⁻¹ is characteristic of the C=O (amide carbonyl) stretching vibration. libretexts.org A broad band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration, with its broadness indicating hydrogen bonding in the solid state. Other significant absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C/C=N stretching vibrations from the phenyl and pyrimidine rings (typically 1450-1600 cm⁻¹). libretexts.orglibretexts.org

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3100 - 3300 | Stretching (broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| C=O (Amide) | 1650 - 1700 | Stretching (strong) |

| C=C, C=N (Ring) | 1450 - 1600 | Stretching |

Mass Spectrometry (MS) is used to determine the molecular weight and can offer structural clues based on fragmentation patterns. For this compound (C₁₁H₁₀N₂O), the molecular weight is 186.21 g/mol . lookchem.com The electron ionization (EI) mass spectrum would show an intense molecular ion peak (M⁺) at m/z 186, confirming the molecular formula. cdnsciencepub.com Common fragmentation pathways for related N-phenyl pyrimidinones (B12756618) include the loss of carbon monoxide (CO, 28 Da) and the cleavage of the N-C bond to produce a stable phenyl cation at m/z 77. cdnsciencepub.com

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

A key feature often observed in the crystal structure of such pyrimidinones is the formation of hydrogen-bonded dimers. researchgate.net In these dimers, two molecules are linked via intermolecular hydrogen bonds between the N1-H donor of one molecule and the C2=O acceptor of a neighboring molecule. This interaction significantly influences the molecular packing in the crystal lattice. The analysis would also determine the dihedral angle between the plane of the pyrimidine ring and the plane of the C4-phenyl substituent. tandfonline.com

Advanced Spectroscopic Methods for Tautomeric Equilibria Studies

This compound can theoretically exist in a tautomeric equilibrium between the lactam (keto) form (1H-pyrimidin-2-one) and the lactim (enol) form (2-hydroxypyrimidine). Spectroscopic methods are instrumental in studying this phenomenon.

The predominance of the lactam form is generally expected and is supported by the strong C=O stretching band observed in IR spectroscopy. However, the position of the tautomeric equilibrium can be influenced by factors such as the solvent. rsc.org

NMR spectroscopy is a powerful tool for investigating tautomerism. nih.gov In many cases, the exchange between tautomers is rapid on the NMR timescale, resulting in a single set of averaged signals. mdpi.com However, by using different solvents or by lowering the temperature, it may be possible to slow the exchange rate and observe signals for both individual tautomers. The chemical shifts of the ring protons and carbons, as well as the exchangeable proton, would be different for each tautomer. scirp.org

UV-Vis spectroscopy can also provide evidence for tautomeric shifts. The lactam and lactim forms have different chromophoric systems and thus exhibit different λ_max_ values. By measuring the UV-Vis spectra in a range of solvents with varying polarities, shifts in the absorption maxima can be correlated with shifts in the tautomeric equilibrium. rsc.orgnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to estimate the relative stabilities of the tautomers and support spectroscopic observations. sciengpub.ir

Computational and Theoretical Investigations of 6 Methyl 4 Phenyl 1h Pyrimidin 2 One Analogues

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of many-body systems. mdpi.com It is widely employed to determine the optimized geometry, electronic properties, and reactivity of molecules. growingscience.com For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide a detailed understanding of their fundamental characteristics. growingscience.comresearchgate.net

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

For pyrimidine derivatives, the molecular geometry is influenced by the substituents on the ring. researchgate.net In the case of 6-Methyl-4-phenyl-1H-pyrimidin-2-one, the pyrimidine ring is expected to be nearly planar, though minor distortions can occur. nih.gov The C-N bond distances within the pyrimidine ring typically exhibit partial double-bond character, with lengths falling between a typical C-N single bond (approx. 1.48 Å) and a C=N double bond (approx. 1.28 Å), indicating electron conjugation. nih.gov The orientation of the phenyl ring relative to the pyrimidine ring is a key structural feature. In similar structures, the dihedral angle between the pyrimidine ring and an attached phenyl ring has been observed to be significant, for instance, around 34.87°. nih.gov This twist is due to steric hindrance between the rings.

Below is a table of expected bond lengths and angles for this compound based on data from analogous structures. researchgate.netnih.govresearchgate.net

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Length (Å) | C=O | ~1.22 |

| C-N (pyrimidine ring) | ~1.32 - 1.41 | |

| C-C (pyrimidine ring) | ~1.35 - 1.45 | |

| C-C (phenyl ring) | ~1.39 (average) | |

| Bond Angle (º) | N-C-N (in pyrimidine) | ~116 - 122 |

| C-N-C (in pyrimidine) | ~116 - 122 | |

| C-C-C (in pyrimidine) | ~115 - 120 |

This interactive table provides representative values for the molecular geometry of this compound, derived from computational studies on similar pyrimidine compounds.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. pearson.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In pyrimidine analogues, DFT calculations show that charge transfer occurs within the molecule, and the energy gap is a key indicator of this property. nih.gov For this compound, the π-systems of the pyrimidine and phenyl rings would be the primary contributors to the frontier orbitals.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital. The highest energy level containing electrons. | Represents the ability to donate electrons. Regions with high HOMO density are sites for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy level without electrons. | Represents the ability to accept electrons. Regions with high LUMO density are sites for nucleophilic attack. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. |

This interactive table outlines the key concepts of Frontier Molecular Orbital theory and their relevance to the chemical properties of this compound.

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comnih.govresearchgate.net The MESP map is plotted on the surface of the molecule's electron density.

Different colors on the MESP surface represent different values of the electrostatic potential. nih.gov

Red and Yellow Regions: Indicate negative potential (electron-rich areas), which are favorable sites for electrophilic attack. In this compound, these regions are expected around the electronegative carbonyl oxygen atom and the ring nitrogen atoms. mdpi.com

Blue Regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms, especially the N-H proton of the pyrimidine ring. nih.govnih.gov

Green Regions: Represent neutral or near-zero potential.

MESP analysis provides a robust picture of how a molecule will interact with other species, making it useful for studying intermolecular interactions like hydrogen bonding. nih.govmdpi.com

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. jmcs.org.mx This analysis helps to quantify the electronic distribution and understand the effects of electron-donating or electron-withdrawing groups. The charge distribution is crucial for analyzing the electrostatic interactions and reactivity of the molecule.

For this compound, a Mulliken charge analysis would likely show:

Significant negative charges on the highly electronegative oxygen and nitrogen atoms.

A positive charge on the carbonyl carbon atom due to the electron-withdrawing effect of the adjacent oxygen atom.

Slightly positive charges on the hydrogen atoms.

| Atom | Expected Mulliken Charge | Rationale |

| Carbonyl Oxygen (O) | Negative | High electronegativity. |

| Ring Nitrogens (N) | Negative | High electronegativity. |

| Carbonyl Carbon (C) | Positive | Bonded to highly electronegative oxygen. |

| N-H Hydrogen (H) | Positive | Bonded to electronegative nitrogen. |

This interactive table summarizes the expected Mulliken charge distribution on key atoms of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mdpi.comresearchgate.net It is a primary computational method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. growingscience.comresearchgate.net

By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. growingscience.com These calculations allow for the assignment of electronic transitions, such as π → π* and n → π, which are characteristic of molecules containing π-systems and lone pairs, like this compound. The conjugated system formed by the phenyl and pyrimidine rings is expected to give rise to strong π → π transitions in the UV region. The accuracy of TD-DFT calculations can be improved by using long-range corrected functionals, especially for describing charge-transfer excitations. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information on the conformational flexibility and stability of a molecule by solving Newton's equations of motion for the system. nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: Investigate the rotational freedom of the phenyl group relative to the pyrimidine ring and identify the most stable conformations.

Study Intermolecular Interactions: Simulate the molecule in a solvent (e.g., water) to understand how it interacts with its environment, including the formation and breaking of hydrogen bonds.

MD simulations are a key tool for bridging the gap between static molecular structures and dynamic biological or chemical processes. mdpi.com

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations are frequently used to determine the global and local reactivity of molecules through various descriptors derived from frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jacsdirectory.comsemanticscholar.org The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scielo.org.mx The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In studies on pyrimidine derivatives, DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-31G(d,p), are standard for optimizing molecular geometry and calculating these parameters. jacsdirectory.com For instance, investigations into a structurally similar compound, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have utilized DFT to compute its electronic properties. researchgate.net These calculations reveal how substituents on the pyrimidine or phenyl ring influence the electron density and, consequently, the molecule's reactivity.

Other key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). semanticscholar.org

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). semanticscholar.org

Global Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2). semanticscholar.org

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2). semanticscholar.org

Chemical Potential (μ): The negative of electronegativity (μ = -χ). semanticscholar.org

Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. jacsdirectory.comscielo.org.mx In these maps, red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-deficient areas prone to nucleophilic attack.

| Parameter | Description | Typical Calculated Values for Pyrimidine Analogues (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -6.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.0 |

| Ionization Potential (I) | Energy to remove an electron | 6.0 to 6.5 |

| Electron Affinity (A) | Energy released when gaining an electron | 1.5 to 2.0 |

| Global Hardness (η) | Resistance to deformation of electron cloud | 2.0 to 2.5 |

| Electronegativity (χ) | Electron attracting power | 3.7 to 4.2 |

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are a valuable tool for predicting and confirming the spectroscopic signatures of pyrimidinone analogues. DFT calculations can accurately forecast vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

For IR spectra, theoretical frequency calculations are typically performed on the optimized molecular geometry. scielo.org.mx The computed frequencies are often scaled by a correction factor (e.g., 0.9613 for B3LYP/6-31G(d)) to account for anharmonicity and other systematic errors, which provides a better agreement with experimental data. scielo.org.mx These calculations help in the assignment of complex vibrational modes observed in experimental FT-IR spectra, such as the C=O, N-H, and C=C stretching frequencies that are characteristic of the pyrimidinone core.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach on the DFT-optimized structure. researchgate.net The calculated chemical shifts are then compared to experimental values, often showing strong correlation. jacsdirectory.comresearchgate.net This comparison serves as a robust method for structural affirmation of newly synthesized compounds. For example, in the analysis of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the calculated spectral data were tabulated and compared against the experimental results to affirm the molecular structure. researchgate.net

| Spectroscopic Data | Functional Group/Atom | Typical Experimental Range | Typical Predicted Range (Scaled) |

|---|---|---|---|

| IR Frequencies (cm⁻¹) | N-H stretch | 3200-3400 | 3250-3450 |

| C=O stretch | 1640-1710 | 1650-1720 | |

| C=C stretch (aromatic) | 1550-1620 | 1560-1630 | |

| ¹H NMR Chemical Shifts (δ, ppm) | N-H proton | 9.0-10.5 | 9.2-10.8 |

| Aromatic protons (phenyl) | 7.0-8.5 | 7.1-8.6 | |

| Methyl protons (C6-CH₃) | 2.5-3.0 | 2.6-3.1 | |

| ¹³C NMR Chemical Shifts (δ, ppm) | C=O carbon | 170-175 | 171-176 |

| Aromatic carbons | 110-150 | 112-152 | |

| Methyl carbon | 25-30 | 26-31 |

Reaction Mechanism Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrimidine derivatives. DFT calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This provides deep insights into reaction feasibility, kinetics, and regioselectivity.

For multicomponent reactions like the Biginelli synthesis, which produces dihydropyrimidinones, computational studies can clarify the sequence of events. researchgate.net The mechanism often involves steps such as condensation, cyclization, and dehydration. rsc.org Theoretical models can determine the most energetically favorable pathway among several possibilities.

In the broader context of heterocyclic synthesis, computational approaches are used to understand reactivity and predict outcomes. For instance, studies on the synthesis of related pyrazolo[3,4-b]pyridines have used DFT and Fukui functions to identify the most likely sites for nucleophilic attack on the starting materials. researchgate.net The calculation of electrophilicity-based charge transfer can predict whether electron transfer from a nucleophile to a substrate is favorable. researchgate.net Furthermore, computational modeling of the interaction between a synthesized molecule and a biological target, such as an enzyme, can reveal its binding mechanism. Induced-fit docking (IFD) studies on quinolone derivatives, for example, have been used to model how these compounds bind to the kinase domains of proteins like PI3Kα, identifying key hydrogen bonding interactions. mdpi.com These models are crucial for understanding structure-activity relationships and guiding the design of more potent molecules.

In Vitro Pharmacological and Biological Activity Profiling of 6 Methyl 4 Phenyl 1h Pyrimidin 2 One Derivatives

Antimicrobial Activity Studies

Derivatives of the pyrimidine (B1678525) core have demonstrated a wide spectrum of antimicrobial activities. nih.gov The structural versatility of this scaffold allows for modifications that yield compounds with significant efficacy against various pathogenic microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A variety of pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. For instance, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives showed activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria. researchgate.net Similarly, newly synthesized pyrazole (B372694) and pyranopyrazole derivatives demonstrated moderate to high antibacterial activity against strains including E. coli, S. aureus, P. aeruginosa, and B. subtilis. ekb.eg

Thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to pyrimidinones (B12756618), have also been a focus of antibacterial research. A series of these compounds bearing a benzimidazole (B57391) moiety was screened against both Gram-positive and Gram-negative bacteria, with some compounds showing notable antimicrobial properties. mdpi.com Molecular docking studies on these derivatives suggested that their mechanism of action could involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial survival. mdpi.com Another study focused on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives, which exhibited significant antibacterial activity, with some compounds showing inhibitory effects on bacterial DNA gyrase and DHFR enzymes. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

This table summarizes the in vitro antibacterial efficacy of various pyrimidine derivatives against selected bacterial strains.

| Compound Series | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Bacillus subtilis, Staphylococcus aureus (Gram+) | Good antimicrobial activity observed for specific derivatives (4f, 4g, 4h, 4i). | researchgate.net |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Xanthomonas campestris, Escherichia coli (Gram-) | Good antimicrobial activity observed for specific derivatives (4f, 4g, 4h, 4i). | researchgate.net |

| Pyranopyrazole and Pyrazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to high antibacterial activity reported. | ekb.eg |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative strains | MIC values as low as 2 µg/mL for certain compounds. | nih.gov |

| Thieno[2,3-d]pyrimidine-benzimidazole hybrids | Gram-positive and Gram-negative strains | Antimicrobial properties observed across all tested molecules. | mdpi.com |

Antifungal Activity Assessment

The antifungal potential of pyrimidine derivatives has been well-documented against various phytopathogenic and clinically relevant fungi. eijppr.commdpi.com In one study, a series of 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives were synthesized and tested against Candida albicans, revealing that compounds with electron-withdrawing substitutions on the N-phenyl acetamide (B32628) ring possessed good activity. nih.gov

Another investigation into novel pyrimidine derivatives containing an amide moiety found significant antifungal activity against plant fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Specifically, compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil. nih.gov Furthermore, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were highly active against Candida albicans, Aspergillus fumigatus, Geotrichum candidum, and Syncephlastrum racemosum. eijppr.com

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

This table presents the in vitro antifungal efficacy of various pyrimidine derivatives against selected fungal strains.

| Compound Series | Fungal Strain | Activity Noted (Concentration) | Reference |

|---|---|---|---|

| 5-Cyano-6-oxo-1,6-dihydropyrimidine derivatives | Candida albicans | Good activity reported for derivatives with electron-withdrawing groups. | nih.gov |

| Pyrimidine derivatives with an amide moiety | Phomopsis sp. | Compound 5o showed an EC₅₀ of 10.5 µg/mL. | nih.gov |

| Pyrimidine derivatives with an amide moiety | Botrytis cinerea | Several compounds showed activity. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | Candida albicans, Aspergillus fumigatus, and others | Compounds 3f and 4b were highly active. | eijppr.com |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Fusarium oxysporum | Good activity observed for specific derivatives (4f, 4g, 4h, 4i). | researchgate.net |

Antitubercular Activity Against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health threat, and pyrimidine derivatives represent a promising area for the development of new antitubercular drugs. ucl.ac.uk Several pyrimidine-containing compounds have already entered clinical trials. ucl.ac.uk Research into 2-pyrazolylpyrimidinones identified a class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), including clinical isolates. nih.gov These compounds were found to be bactericidal against replicating Mtb. nih.gov

Structure-activity relationship (SAR) studies on 7H-Pyrrolo[2,3-d]pyrimidine derivatives revealed that substitutions at the C-4 position could yield potent antitubercular agents. nih.gov One derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed a Minimum Inhibitory Concentration (MIC₉₀) value of 0.488 µM against a reporter strain of Mtb. nih.gov Another study synthesized pyridazinone derivatives, structurally related to pyrimidinones, and tested them against the Mtb H37Rv strain, identifying several compounds with antitubercular potential. eurekaselect.com Phenylthiourea derivatives have also been identified for their selective activity against intracellular M. tuberculosis, with the most potent molecule showing an IC₅₀ of 0.17 µM. biorxiv.org

Table 3: Antitubercular Activity of Selected Pyrimidine Derivatives

This table highlights the in vitro antitubercular efficacy of various pyrimidine derivatives.

| Compound Series | Mtb Strain | Activity Noted | Reference |

|---|---|---|---|

| 2-Pyrazolylpyrimidinones | Replicating Mtb and clinical isolates | Potent bactericidal activity. | nih.gov |

| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | GFP reporter strain of Mtb | MIC₉₀ value of 0.488 µM. | nih.gov |

| Phenylthiourea derivatives | Intracellular Mtb | IC₅₀ of 0.17 µM for the most potent analog. | biorxiv.org |

| Pyridazinone derivatives | Mtb H37Rv | Antitubercular activity confirmed by Microplate Alamar Blue Assay. | eurekaselect.com |

Antiviral Activity Investigations

Pyrimidine derivatives have been investigated for their potential to combat various viral infections. nih.gov A study on 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) demonstrated significant antiviral efficacy against the Newcastle Disease Virus (NDV). ajgreenchem.com In ovo assessments showed a viral inhibition rate of up to 95.77% at a concentration of 10 µg/mL. ajgreenchem.com

Furthermore, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and tested against a panel of viruses. mdpi.com Compounds featuring a cyclopropylamino group showed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Other research into pyrazolo[3,4-b]pyridine derivatives identified compounds with activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), with EC₅₀ values in the low micromolar range. researchgate.net

Table 4: Antiviral Activity of Selected Pyrimidine Derivatives

This table outlines the in vitro antiviral efficacy of various pyrimidine derivatives against specific viruses.

| Compound/Series | Virus | Activity Noted | Reference |

|---|---|---|---|

| 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) | Newcastle Disease Virus (NDV) | 95.77% inhibition at 10 µg/mL. | ajgreenchem.com |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Remarkable efficacy for specific derivatives. | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ values as low as 2.2 µM. | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivatives | Mayaro virus (MAY) | EC₅₀ values as low as 4.8 µM. | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivatives | Vesicular Stomatitis Virus (VSV) | EC₅₀ values as low as 0.52 µM. | researchgate.net |

Anti-inflammatory Properties and Mechanistic Insights

Uncontrolled inflammation is a hallmark of many chronic diseases, and pyrimidine derivatives have emerged as potent anti-inflammatory agents. nih.govnih.gov Their mechanism of action often involves inhibiting key inflammatory mediators. researchgate.net

A novel pyrimidine-2(1H)-thione derivative, HPT, was shown to reduce the production of nitric oxide (NO) and downregulate the protein and mRNA expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov HPT also suppressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Mechanistic studies revealed that HPT's effects are mediated by blocking the activation of p38 and c-Jun NH2-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Further research on pyrazolo[1,5-a]quinazoline derivatives identified compounds that inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity and may act as ligands for MAPKs like ERK2, p38α, and JNK3. mdpi.com

Anticancer and Cell Proliferation Inhibitory Effects

The pyrimidine scaffold is a key component in many anticancer drugs due to its ability to interfere with the metabolism of cancer cells. nih.gov Derivatives of 6-ferrocenylpyrimidin-4(3H)-one were evaluated for their cytotoxic effects against the human breast adenocarcinoma cell line (MCF-7). nih.gov The results indicated a dose-dependent toxic effect, with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one showing the most pronounced activity with an IC₅₀ value of 17 ± 1 µM. nih.gov

Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and tested against various cancer cell lines, including Hela, MCF-7, and HCT-116. nih.gov Certain compounds exhibited potent anticancer activity, with IC₅₀ values comparable to the standard drug doxorubicin. nih.gov Their mechanism was found to involve cell cycle arrest and the induction of apoptosis through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov Similarly, thieno[2,3-d]pyrimidine derivatives, structural analogs of quinazolines, have shown significant anti-proliferative activity against breast cancer models like MDA-MB-231 and MCF-7. mdpi.com

Table 5: Anticancer Activity of Selected Pyrimidine Derivatives

This table summarizes the in vitro anticancer efficacy of various pyrimidine derivatives against selected cancer cell lines.

| Compound/Series | Cancer Cell Line | Activity Noted (IC₅₀) | Reference |

|---|---|---|---|

| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative 9a | Hela (Cervical) | 2.59 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 (Breast) | 4.66 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon) | 1.98 µM | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | MDA-MB-231, MCF-7 (Breast) | Significant anti-proliferative activity reported. | mdpi.com |

Inhibition of Specific Oncogenic Enzymes (e.g., EZH2)

Enhancer of zeste homolog 2 (EZH2) is a critical enzyme often overexpressed in various cancers, where it acts as a transcriptional repressor of tumor suppressor genes. mdpi.com As part of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic mark for gene silencing. nih.gov The role of EZH2 in promoting cancer progression has made it a significant target for therapeutic intervention, leading to the development of several small molecule inhibitors, some of which have entered clinical trials. mdpi.com

While various heterocyclic compounds have been developed as potent EZH2 inhibitors, published research specifically detailing the EZH2 inhibitory activity of direct derivatives of 6-methyl-4-phenyl-1H-pyrimidin-2-one is limited. The field has seen the emergence of potent inhibitors like tazemetostat (B611178) (EPZ6438) and GSK126, which feature complex heterocyclic systems designed to compete with the SAM cofactor binding site of the enzyme. mdpi.com The development of dual-target inhibitors, for instance those targeting both CDK9 and EZH2, has also been explored using substituted pyrimidine scaffolds like 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines. acs.org However, dedicated studies on the direct inhibitory potential of this compound derivatives against EZH2 are not extensively covered in the available literature.

Induction of Apoptosis in Cancer Cell Lines

Derivatives of the dihydropyrimidinone (DHPM) core, which is structurally related to this compound, have demonstrated significant pro-apoptotic activity in various cancer cell lines.

One study reported the synthesis of novel DHPM derivatives and their evaluation against the HepG2 human liver cancer cell line. researchgate.net In this research, compound 9 , a DHPM derivative, was found to induce a significant increase in necrosis, from 1.97% in control cells to 12.18% in treated cells. researchgate.net

Another series of DHPMs bearing N-heterocyclic moieties was designed and screened for cytotoxic activity against 60 cancer cell lines. nih.gov Compound 19 from this series showed potent growth inhibition of 88% in NCI-H460 (non-small cell lung cancer), 86% in SK-MEL-5 (melanoma), and 85% in HL-60 (TB) (leukemia) cell lines. nih.gov Further investigation in A549 lung cancer cells revealed that compound 19 induced cell cycle arrest at the G2/M phase and promoted apoptosis, which was confirmed by annexin (B1180172) V-FITC staining. nih.gov

A separate series of monastrol (B14932) analogs, which are DHPM derivatives, were tested against the MCF-7 breast cancer cell line. nih.gov Several compounds exhibited potent cytotoxic activity, with IC₅₀ values in the low micromolar range. nih.gov For instance, compounds 4f , 4h , 3e , 4e , and 4g showed IC₅₀ values of 2.15 µM, 2.33 µM, 2.41 µM, 2.401 µM, and 2.47 µM, respectively, comparable to the standard drug tamoxifen (B1202) (IC₅₀ 1.88 µM). nih.gov The mechanism of action for some DHPMs involves the inhibition of the p53-MDM2 interaction, which prevents the degradation of the p53 tumor suppressor protein and allows it to induce apoptosis. ijcrt.org

Table 1: Apoptotic Activity of Dihydropyrimidinone (DHPM) Derivatives in Cancer Cell Lines

Receptor Binding and Antagonistic Activity (e.g., P2X7 Receptor)

The P2X7 receptor, an ATP-gated ion channel found on immune cells, is implicated in inflammatory processes, making it a target for anti-inflammatory drug development. Pyrimidine-2,4-dione derivatives, which are structurally analogous to the title compound, have been developed as potent P2X7 receptor antagonists.

In one study, the known P2X7 antagonist KN-62 was used as a lead structure to design conformationally constrained derivatives with a pyrimidine-2,4-dione core. Various modifications were made to the piperazine (B1678402) moiety of the new scaffold to enhance antagonistic activity, which was assessed in HEK293 cells expressing the human P2X7 receptor. The study found that replacing the original phenyl group of KN-62 with polycycloalkyl acyl or di-halogenated benzoyl substituents was highly favorable. Several derivatives showed potent antagonistic effects with IC₅₀ values in the low nanomolar range.

**Table 3: P2X7 Receptor Antagonistic Activity of Pyrimidine-2,4-dione Derivatives**

```html

Other Reported In Vitro Biological Modulations (e.g., Antiradical Activity)

Dihydropyrimidinone (DHPM) derivatives have been widely evaluated for their antioxidant and antiradical properties, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

A study on dihydropyrimidinone-fused β-amino alcohols assessed their free radical scavenging potential. tandfonline.com The antioxidant activity was measured by the reduction of DPPH, with several compounds demonstrating notable efficacy. Compounds 9a , 9b , 9c , and 9g were identified as the most active, with EC₅₀ values indicating potent antioxidant capacity. tandfonline.com

Similarly, other research has confirmed the antioxidant potential of the DHPM scaffold. One report described the synthesis of novel DHPM derivatives via the Biginelli reaction and confirmed their significant antioxidant activity using the DPPH method. researchgate.net Another study focused on DHPMs linked to an imidazolidinone moiety, finding that the resulting hybrids possessed good to excellent antioxidant potency when compared to the standard, ascorbic acid. jmchemsci.comjmchemsci.com It has been noted that Biginelli adducts synthesized from hydroxy aromatic aldehydes tend to exhibit higher antioxidant properties. jmchemsci.com This activity is often attributed to the presence of labile hydrogen atoms on nitrogen or the conjugated system of the DHPM ring, which can stabilize the molecule after donating an electron to a free radical. jmchemsci.com

Table 4: Antioxidant (DPPH Scavenging) Activity of Dihydropyrimidinone Derivatives

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophoric Features within 6-Methyl-4-phenyl-1H-pyrimidin-2-one Scaffold

The biological activity of the this compound scaffold is dictated by a specific arrangement of chemical features, known as a pharmacophore. For this class of compounds, which often act as calcium channel blockers, the key pharmacophoric features have been identified through modeling studies. nih.gov These essential features include:

A hydrophobic center: This is typically represented by the C4-phenyl ring, which engages in hydrophobic interactions within the target's binding pocket. nih.gov

Hydrogen bond donors and acceptors: The pyrimidinone ring itself contains crucial hydrogen bond donor (N1-H) and acceptor (C2=O) sites that are vital for anchoring the molecule to its biological target.

Aromatic ring feature: The phenyl group at the 4-position serves as a key aromatic feature.

A ligand-based pharmacophore model developed for pyrimidine-based calcium channel blockers identified a hydrophobic center involving the C4 phenyl ring as a critical feature. nih.gov The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a related structure, also confirms the necessity of aromatic rings for activity, highlighting the importance of these features in the pharmacophore. acs.org

Impact of Substituent Variation on Biological Activity and Selectivity

Modifying the core scaffold by adding or changing substituents at various positions is a fundamental strategy in drug design to enhance activity, improve selectivity, and optimize pharmacokinetic properties.

The phenyl ring at the C4 position of the pyrimidinone core is a primary site for modification. The nature and position of substituents on this ring can dramatically influence biological activity.

Studies on various pyrimidine (B1678525) derivatives have consistently shown that substitutions on the C4-phenyl ring significantly modulate their biological effects, such as antimicrobial, anti-inflammatory, and anticancer activities. nih.govarabjchem.org

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents are critical. For instance, in a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines, compounds with an electron-withdrawing group like a nitro group (NO₂) showed a highly significant increase in anti-inflammatory activity. arabjchem.org Conversely, a methoxy (B1213986) group (-OCH₃), which is electron-donating, also resulted in significant activity, indicating that the relationship is complex and target-dependent. arabjchem.org In some cases, electron-donating groups like p-methoxy have been shown to increase reaction yields during synthesis compared to electron-withdrawing groups like a nitro group. mdpi.com

Halogen Substituents: The introduction of halogens (e.g., fluorine, chlorine, bromine) is a common strategy. A fluoro group at the para-position of the phenyl ring has been associated with significant antioxidant activity in some pyrimidine series. nih.gov Likewise, dichlorophenyl and fluorine substituents have been shown to enhance antimicrobial activity. nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial. For example, para-substituted groups on an aniline (B41778) ring attached to a pyrimidine scaffold were found to be beneficial for antimicrobial activity, especially with chloro and bromo substituents. nih.gov The position can affect the molecule's conformation and its ability to fit into a binding pocket. rsc.org

| Substituent on Phenyl Ring | Observed Effect on Activity | Compound Class | Reference |

|---|---|---|---|

| 4-Nitro (p-NO₂) | Increased anti-inflammatory activity | Di-(phenyl) pyrimidin-2-amines | arabjchem.org |

| 4-Methoxy (p-OCH₃) | Increased anti-inflammatory activity | Di-(phenyl) pyrimidin-2-amines | arabjchem.org |

| 4-Fluoro (p-F) | Significant antioxidant activity | Pyrimidine derivatives | nih.gov |

| 4-Chloro (p-Cl) | Beneficial for antimicrobial activity | Aniline-substituted pyrimidines | nih.gov |

| Dimethylamino | Enhanced antimicrobial activity | 4-Phenyl pyrimidine derivatives | nih.gov |

Attaching other heterocyclic rings to the main pyrimidinone scaffold can lead to compounds with novel properties and improved biological activity. This strategy expands the chemical space and allows for probing additional interactions with the biological target.

For example, the synthesis of pyrimidine derivatives bearing a pyridine (B92270) ring has been explored to develop agents with antitubercular and anti-inflammatory activities. The fusion of other rings, such as in pyrimido[1,6-a]pyrimidine systems, results in bicyclic scaffolds with a wide range of biological activities, including anticancer and antiviral properties. nih.gov The reactivity of the pyrimidinone ring can be enhanced by quaternization, making it more susceptible to nucleophilic reactions and enabling the synthesis of more complex derivatives. wur.nl In one study, replacing a phenyl ring with nitrogen-containing heterocycles in a series of pyrimidin-4-amine derivatives resulted in inactive compounds, demonstrating the specific requirements of the target. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design